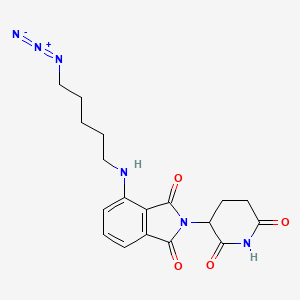
Pomalidomide-C5-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-C5-azide is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD). Pomalidomide itself is a thalidomide analogue used primarily in the treatment of multiple myeloma. This compound is particularly significant in the field of targeted protein degradation, where it serves as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C5-azide typically involves the conjugation of pomalidomide with a C5-azide linker. One common method includes the use of click chemistry, where the azide group reacts with an alkyne to form a stable triazole linkage. This reaction is often carried out in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-C5-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group readily undergoes cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions .
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Reducing Agents: Such as hydrogen gas or hydrazine for azide reduction.
Solvents: Dimethyl sulfoxide (DMSO) and acetonitrile are commonly used solvents .
Major Products Formed
Triazoles: Formed through click chemistry.
Applications De Recherche Scientifique
Pomalidomide-C5-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including PROTACs.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies, particularly in the degradation of oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems
Mécanisme D'action
Pomalidomide-C5-azide exerts its effects primarily through the recruitment of the E3 ubiquitin ligase cereblon (CRBN). This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The azide group allows for the conjugation of pomalidomide to various ligands, facilitating the formation of bifunctional molecules that can target specific proteins for degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another thalidomide analogue with similar applications in multiple myeloma treatment.
Pomalidomide: The base compound from which Pomalidomide-C5-azide is derived .
Uniqueness
This compound is unique due to its azide functional group, which enables click chemistry reactions. This feature allows for the rapid and efficient synthesis of complex molecules, making it a valuable tool in the development of targeted therapies and research applications .
Propriétés
Formule moléculaire |
C18H20N6O4 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
4-(5-azidopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N6O4/c19-23-21-10-3-1-2-9-20-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)22-16(13)26/h4-6,13,20H,1-3,7-10H2,(H,22,25,26) |
Clé InChI |
XINWYKDRHLFQFY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















